

Comparative Computational and Experimental Reactivity Analysis of 1,3-Benzothiazole-2-carbaldehyde

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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbaldehyde

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A guide for researchers, scientists, and drug development professionals on the reactivity of **1,3-Benzothiazole-2-carbaldehyde** in comparison to other aromatic aldehydes.

This guide provides a detailed analysis of the reactivity of **1,3-Benzothiazole-2-carbaldehyde**, a key heterocyclic aromatic aldehyde, benchmarked against common alternatives such as benzaldehyde and cinnamaldehyde. Through a combination of computational analysis and a review of experimental data, this document aims to provide a comprehensive understanding of its chemical behavior, aiding in its application in organic synthesis and drug discovery.

Computational Analysis of Reactivity

The reactivity of an aldehyde is largely dictated by the electrophilicity of the carbonyl carbon. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of molecules and can be used to predict their reactivity.

While a direct comparative computational study between **1,3-Benzothiazole-2-carbaldehyde** and other aldehydes is not readily available in the literature, we can infer its reactivity by examining the electronic nature of the benzothiazole ring system. The benzothiazole moiety is known to be electron-withdrawing, which is expected to increase the partial positive charge on the carbonyl carbon of **1,3-Benzothiazole-2-carbaldehyde**. This, in turn, would render it more susceptible to nucleophilic attack compared to benzaldehyde, where the phenyl ring is less electron-withdrawing.

Table 1: Calculated Reactivity Descriptors for Benzothiazole Derivatives

While specific data for **1,3-Benzothiazole-2-carbaldehyde** is limited, studies on related benzothiazole derivatives offer insights into their electronic properties. These descriptors, calculated using DFT, help in quantifying the reactivity.

Compound/ Derivative	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Hardness (η)	Electrophili city (ω)
Benzothiazol e	-	-	-	-	High
2-Methylthio- benzothiazole	-	-	Low	Low	High
2- Hydroxybenz othiazole	-	-	-	-	High

Data inferred from qualitative descriptions in cited literature. A lower LUMO energy and a smaller HOMO-LUMO gap generally indicate higher reactivity towards nucleophiles.[\[1\]](#)

The electron-withdrawing nature of the benzothiazole ring is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of **1,3-Benzothiazole-2-carbaldehyde**, making it a better electron acceptor and thus more reactive towards nucleophiles compared to benzaldehyde.

Experimental Data on Reactivity

Experimental data from spectroscopic analysis and reaction outcomes provide tangible evidence of a compound's reactivity.

Spectroscopic Data

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can reveal the electronic environment of the aldehyde functional group.

- **¹H NMR Spectroscopy:** The chemical shift of the aldehyde proton is sensitive to the electronic environment. A more deshielded proton (higher ppm value) indicates a more electron-deficient carbonyl carbon, and thus higher reactivity. While a direct comparative study is not available, the aldehyde proton of benzaldehyde typically resonates around 9.9-10.1 ppm in CDCl₃.^[2] The electron-withdrawing benzothiazole ring in **1,3-Benzothiazole-2-carbaldehyde** is expected to cause a downfield shift of its aldehyde proton compared to benzaldehyde.
- **IR Spectroscopy:** The stretching frequency of the carbonyl group (C=O) in an IR spectrum is also indicative of its electronic character. A higher wavenumber (cm⁻¹) for the C=O stretch corresponds to a stronger, more double-bond-like character, which is associated with lower reactivity. Conversely, a lower wavenumber suggests a more polarized and reactive carbonyl group. Benzaldehyde exhibits a C=O stretch at approximately 1703 cm⁻¹.^{[3][4]} The electron-withdrawing nature of the benzothiazole ring is expected to decrease the electron density on the carbonyl oxygen, leading to a weaker C=O bond and a lower stretching frequency compared to benzaldehyde.

Table 2: Comparison of Spectroscopic Data

Compound	Aldehyde ¹ H NMR Chemical Shift (ppm)	Carbonyl IR Frequency (cm ⁻¹)
1,3-Benzothiazole-2-carbaldehyde	Expected > 10.1	Expected < 1703
Benzaldehyde	~9.9 - 10.1	~1703 ^{[3][4]}
Cinnamaldehyde	~9.68	~1678

Chemical Reactions

The ultimate measure of reactivity is the outcome of chemical reactions. **1,3-Benzothiazole-2-carbaldehyde** readily participates in various reactions characteristic of aldehydes.

- **Condensation Reactions:** It undergoes condensation reactions with active methylene compounds and amines to form a variety of heterocyclic and acyclic products. The unique

electronic properties of the benzothiazole moiety enhance its reactivity in these transformations.[5] For example, it can react with 2-aminothiophenol to form Schiff bases.

- Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, serving as a versatile synthetic intermediate.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are general protocols for key experiments relevant to the analysis of aldehyde reactivity.

General Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

General Protocol for IR Spectroscopy

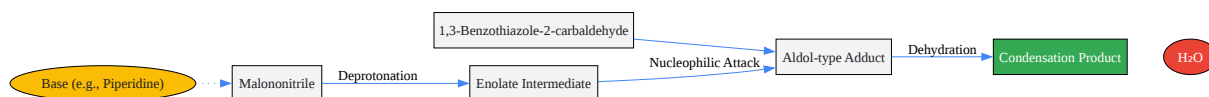
- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency, and report the wavenumbers in cm^{-1} .

General Protocol for a Condensation Reaction (Knoevenagel Condensation)

- **Reactant Mixture:** In a round-bottom flask, dissolve the aldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent) in a suitable solvent (e.g., ethanol).
- **Catalyst Addition:** Add a catalytic amount of a base (e.g., piperidine or triethylamine).
- **Reaction:** Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture, and isolate the product by filtration or extraction. Purify the product by recrystallization or column chromatography.
- **Characterization:** Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizing Reaction Pathways

Graphviz diagrams can be used to illustrate reaction mechanisms and experimental workflows.



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Caption: Knoevenagel condensation of **1,3-Benzothiazole-2-carbaldehyde**.

Conclusion

The computational and experimental evidence, although not always in the form of direct comparative studies, strongly suggests that **1,3-Benzothiazole-2-carbaldehyde** is a more reactive aldehyde than benzaldehyde towards nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing nature of the fused benzothiazole ring system. This property makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in drug development and materials science. Further quantitative experimental studies, such as reaction kinetics, would

be beneficial to precisely quantify the reactivity differences between **1,3-Benzothiazole-2-carbaldehyde** and other aromatic aldehydes.

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